molecular formula C10H13FOS B7991190 4-Butoxy-3-fluorobenzenethiol

4-Butoxy-3-fluorobenzenethiol

Cat. No.: B7991190
M. Wt: 200.27 g/mol
InChI Key: HRAMUOFRCIQQGM-UHFFFAOYSA-N
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Description

4-Butoxy-3-fluorobenzenethiol is an organic compound with the molecular formula C10H13FOS It is a derivative of benzenethiol, where the hydrogen atom on the thiol group is replaced by a butoxy group and a fluorine atom is substituted at the meta position relative to the thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-3-fluorobenzenethiol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-butoxy-3-fluorobenzene with thiol reagents. The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating the nucleophilic attack on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The use of catalysts and solvents can also play a crucial role in enhancing the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-3-fluorobenzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol or sulfide.

    Substitution: The butoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Butoxy-3-fluorobenzenethiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Butoxy-3-fluorobenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The butoxy and fluorine groups can influence the compound’s lipophilicity and electronic properties, affecting its interaction with biological membranes and receptors.

Comparison with Similar Compounds

Similar Compounds

    4-Butoxybenzenethiol: Lacks the fluorine atom, which can significantly alter its chemical properties.

    3-Fluorobenzenethiol: Lacks the butoxy group, affecting its solubility and reactivity.

    4-Butoxy-3-chlorobenzenethiol: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

Uniqueness

4-Butoxy-3-fluorobenzenethiol is unique due to the presence of both butoxy and fluorine groups, which impart distinct chemical and physical properties

Properties

IUPAC Name

4-butoxy-3-fluorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FOS/c1-2-3-6-12-10-5-4-8(13)7-9(10)11/h4-5,7,13H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAMUOFRCIQQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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